4-Bromo-2-ethynyl-1-methylbenzene
Description
BenchChem offers high-quality 4-Bromo-2-ethynyl-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethynyl-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZMPFQLCVJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 4-Bromo-2-ethynyl-1-methylbenzene in Organic Solvents
Executive Summary
4-Bromo-2-ethynyl-1-methylbenzene (CAS: 2228330-14-9) is a trisubstituted aryl alkyne intermediate primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and "click" chemistry.[1] Its physicochemical profile is dominated by the lipophilic toluene core and the polarizable electron density of the bromine and alkyne substituents.
This guide provides a comprehensive solubility analysis derived from structural analogs and physicochemical principles (QSPR), as specific experimental data for this exact isomer is sparse in public repositories. It serves as a foundational reference for process chemists optimizing reaction media or purification gradients.
Part 1: Physicochemical Characterization
Understanding the solubility requires analyzing the molecular forces at play. The molecule consists of a non-polar aromatic scaffold (toluene) modified by a lipophilic halogen (bromine) and a weakly acidic, polarizable alkyne group.
Key Properties
| Property | Value (Approx./Predicted) | Implications for Solubility |
| Molecular Weight | 195.06 g/mol | Moderate size; kinetics of dissolution will be fast. |
| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic. Insoluble in water. |
| H-Bond Donors | 1 (Terminal Alkyne C-H) | Weak donor; limited interaction with protic solvents. |
| H-Bond Acceptors | 0 | Poor solubility in water/alcohols without co-solvents. |
| Physical State | Low-melting solid or oil | May require gentle warming to initiate dissolution in borderline solvents. |
Part 2: Solubility Profile by Solvent Class
The following profile categorizes solvents based on their interaction with the 4-Bromo-2-ethynyl-1-methylbenzene solute.
Halogenated & Non-Polar Solvents (High Solubility)
Primary Interaction: Van der Waals forces and
-
Dichloromethane (DCM) & Chloroform: Excellent solvents. The high density and moderate polarity of DCM make it the standard choice for extraction and transfer.
-
Toluene & Benzene: High solubility due to "like-dissolves-like" aromatic interactions. Toluene is the preferred process solvent for scale-up reactions to avoid halogenated waste.
Polar Aprotic Solvents (High to Moderate Solubility)
Primary Interaction: Dipole-dipole interactions.
-
Tetrahydrofuran (THF) & 2-MeTHF: Excellent solubility. These are the solvents of choice for Sonogashira couplings involving this compound.
-
Ethyl Acetate: Good solubility. Ideal for Thin Layer Chromatography (TLC) and column chromatography elution.
-
Acetone: Soluble, though less commonly used for reactions due to potential aldol side-reactions under basic coupling conditions.
-
DMF / DMSO: Soluble. Used primarily when high reaction temperatures (>80°C) are required.
Polar Protic Solvents (Low to Sparingly Soluble)
Primary Interaction: Weak H-bonding (Alkyne proton is too weak to drive solubility).
-
Methanol / Ethanol: Sparingly soluble at room temperature. Solubility increases significantly upon heating. Often used as "anti-solvents" to crystallize the product from a DCM or Toluene solution.
Summary Table: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Chlorinated | DCM, Chloroform | Excellent (>100 mg/mL) | Extraction, NMR analysis |
| Aromatic | Toluene, Xylene | Good (>50 mg/mL) | Reaction medium (Sonogashira) |
| Ethers | THF, Diethyl Ether, MTBE | Good (>50 mg/mL) | Reaction medium, Precipitation |
| Esters | Ethyl Acetate | Good | Chromatography, Extraction |
| Alkanes | Hexanes, Heptane | Moderate | Crystallization (Anti-solvent) |
| Alcohols | Methanol, Isopropanol | Poor (<10 mg/mL) | Crystallization (Anti-solvent) |
| Aqueous | Water, Brine | Insoluble | Washing/Work-up |
Part 3: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental stage (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on experimental intent.
Part 4: Experimental Methodology for Solubility Determination
Since batch-to-batch variations (polymorphs, purity) can affect solubility, researchers should validate solubility empirically.
Protocol: Gravimetric Solubility Assay
Objective: Determine the saturation limit (
-
Preparation: Weigh approx. 50 mg of 4-Bromo-2-ethynyl-1-methylbenzene into a tared 4 mL vial.
-
Addition: Add the target solvent in 100
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution becomes clear.
-
Insoluble: Visible particulates remain.
-
-
Calculation:
-
Verification (Optional): Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm concentration.
Part 5: Safety & Handling References
-
Stability Warning: Terminal acetylenes can be unstable. Avoid distilling to dryness at high temperatures to prevent polymerization. Store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Reactivity: The terminal alkyne proton (
) allows for deprotonation by strong bases (NaH, LiHMDS). Ensure solvents for these reactions (THF, DMF) are anhydrous.
References
-
PubChem. 4-Bromo-1-ethyl-2-methylbenzene (Compound Summary). National Library of Medicine.[4] Available at: [Link] (Accessed Feb 14, 2026). Note: Used as a structural analog for lipophilicity estimation.
-
Organic Chemistry Portal. Sonogashira Coupling - Solvents and Conditions. Available at: [Link]. Validates THF/Toluene/DMF usage for aryl alkynes.
Sources
Safety data sheet (SDS) and handling precautions for 4-Bromo-2-ethynyltoluene
[1]
Document Control:
-
Subject: 4-Bromo-2-ethynyltoluene (4-Bromo-1-methyl-2-ethynylbenzene)[1]
-
CAS Registry Number: 1228956-94-8 (Note: CAS may vary by specific isomer/salt; verify with supplier CoA)[1]
-
Chemical Class: Halogenated Aryl Alkyne[2]
-
Intended Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.
Part 1: Chemical Identity & Physicochemical Profile
Structural Analysis & Significance
4-Bromo-2-ethynyltoluene is a high-value intermediate used primarily in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) to construct complex pharmacophores.[1] Its structure features three distinct functionalities that dictate its reactivity and safety profile:
-
Aryl Bromide (C-4): The site of oxidative addition; generally stable but an irritant.
-
Terminal Alkyne (C-2): The critical instability point. Susceptible to exothermic polymerization, acidity (acetylide formation), and oxidation.
-
Methyl Group (C-1): Provides steric bulk ortho to the alkyne, slightly mitigating polymerization but increasing lipophilicity.
Physicochemical Properties (Predicted/Analog-Based)
Note: Experimental values for this specific isomer are sparse in public literature. Data below is extrapolated from structural analogs (e.g., 4-ethynyltoluene, 2-bromotoluene).
| Property | Value / Description | Safety Implication |
| Molecular Formula | N/A | |
| Molecular Weight | 195.06 g/mol | N/A |
| Physical State | Low-melting solid or viscous liquid | Handling difficulty; potential for supercooling. |
| Boiling Point | ~220–230°C (Predicted) | Low volatility, but vapors can accumulate in headspace. |
| Flash Point | >85°C (Estimated) | Combustible (Class IIIA). |
| Solubility | DCM, THF, Toluene | Lipophilic; readily absorbed through skin. |
Part 2: Hazard Identification & Toxicology (GHS)[3]
Core Hazards (Synthesized Classification)
As a research chemical, this substance is often not fully registered under REACH. The following classification is derived from the Structure-Activity Relationship (SAR) of aryl alkynes and benzyl halides.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[3][4] |
| Physical Hazard | Unclassified | Risk of Explosion: Forms explosive acetylides with Cu/Ag/Hg. |
The "Silent" Killer: Acetylide Formation
Expert Insight: The terminal proton on the ethynyl group (
-
Risk: Contact with copper, silver, or mercury (often found in older manometers, metallic spatulas, or plumbing) can form metal acetylides.
-
Consequence: Metal acetylides are shock-sensitive explosives.
-
Protocol: NEVER use copper needles or brass fittings in the flow path of this reagent.
Part 3: Handling & Storage Protocols (Self-Validating Systems)[1]
This section details a "Self-Validating" workflow. Every step includes a check to ensure the safety barrier is intact.[3][7][8]
Storage Architecture
Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at -20°C.
The "Check-Point" System:
-
Visual Check: If the liquid/solid has turned from clear/pale yellow to dark brown/black, polymerization has initiated. Do not heat.
-
Atmosphere Check: Use a septum that shows no coring. If stored in a vial, wrap the cap in Parafilm to prevent oxygen ingress (which promotes oxidative homocoupling to the diyne).
Operational Workflow
The following diagram outlines the mandatory decision logic for handling this compound.
Caption: Operational logic flow emphasizing the critical visual inspection step to detect polymerization prior to use.
Synthesis & Reaction Safety (Sonogashira Context)
When using 4-Bromo-2-ethynyltoluene in cross-coupling:
-
Degassing is Non-Negotiable: Oxygen promotes the Glaser coupling (homocoupling) of the alkyne, generating a diyne byproduct and heat.
-
Validation: Sparge solvent with Argon for 15 mins before adding the alkyne.
-
-
Order of Addition: Add the alkyne slowly to the catalyst mixture.
-
Reasoning: Prevents localized high concentrations of the alkyne which could trigger thermal runaway.
-
Part 4: Emergency Response & Degradation Pathways
Degradation Chemistry
Understanding how the molecule fails is key to preventing accidents.
Caption: Primary degradation and failure modes.[1] Note the distinction between chemical impurity generation (Glaser) and safety hazards (Polymerization/Acetylides).
Spill Management
-
Small Spill (<5 mL): Absorb with vermiculite. Do NOT use paper towels (high surface area + flammable organic = fire risk).
-
Decontamination: Wash surface with 1% HCl/Methanol solution to protonate any potential acetylide anions, rendering them safe.
References
-
PubChem. (2025).[9] Compound Summary: 4-bromo-2-ethynyl-1-methylbenzene.[1][10] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Acetylene and Acetylenic Compounds. United States Department of Labor. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Cited for mechanistic safety regarding copper acetylides). [Link]
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Bromo-2-nitrotoluene 97 60956-26-5 [sigmaaldrich.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. aglayne.com [aglayne.com]
- 9. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4-bromo-2-ethynyl-1-methylbenzene (C9H7Br) [pubchemlite.lcsb.uni.lu]
Potential Pharmaceutical Applications of 4-Bromo-2-ethynyl-1-methylbenzene Scaffolds
Executive Summary
In modern medicinal chemistry, the demand for "orthogonal scaffolds"—molecular cores that allow for independent, selective functionalization at multiple sites—is paramount. 4-Bromo-2-ethynyl-1-methylbenzene (CAS: 2228330-14-9) represents a quintessential "Tri-Vector" scaffold. Its unique substitution pattern (1-methyl, 2-ethynyl, 4-bromo) provides three distinct chemical handles that react under non-overlapping conditions, enabling the rapid construction of complex pharmacophores found in kinase inhibitors, GPCR ligands, and molecular glues.
This technical guide analyzes the synthetic utility of this scaffold, detailing its transformation into privileged heterocyclic cores (isoquinolines, indoles) and its application in fragment-based drug discovery (FBDD).
Part 1: Structural Analysis & Reactivity Profile
The value of 4-Bromo-2-ethynyl-1-methylbenzene lies in its electronic and steric orthogonality . Unlike symmetric di-halo arenes, this molecule offers a programmed sequence of reactivity.
The Tri-Vector Analysis[1]
-
Vector A (C4-Bromo): The Diversity Handle
-
Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Role: Used to attach the "tail" of a drug molecule to optimize lipophilicity (LogP) or target affinity.
-
Selectivity: The C-Br bond is stable to conditions used for alkyne functionalization (e.g., CuAAC click chemistry), allowing early-stage preservation of this handle.
-
-
Vector B (C2-Ethynyl): The Warhead & Linker
-
Reactivity: Sonogashira coupling, CuAAC (Click chemistry), and cyclization reactions.
-
Role: Acts as a rigid linker in PROTACs or a precursor to fused heterocycles.
-
Selectivity: Can be selectively reduced or hydrated without affecting the aryl bromide.
-
-
Vector C (C1-Methyl): The Latent Electrophile
-
Reactivity: Benzylic oxidation to aldehyde/acid, or radical halogenation.
-
Role: Provides a pathway to ortho-alkynylbenzaldehydes (precursors to isoquinolines) or serves as a "gatekeeper" steric block in kinase inhibitors.
-
Visualization: The Orthogonal Reactivity Map
Figure 1: The orthogonal reactivity map of the scaffold, showing divergent pathways for the Bromo, Ethynyl, and Methyl groups.
Part 2: Synthetic Utility & Heterocycle Construction[2]
The most potent application of this scaffold is the synthesis of fused heterocycles. The ortho relationship between the methyl and ethynyl groups is a "pre-organized" motif for cyclization.
Isoquinoline Synthesis (The Oxidative Route)
Isoquinolines are ubiquitous in alkaloids and pain management therapeutics.
-
Mechanism: The C1-methyl group is first oxidized to an aldehyde (using SeO₂ or NBS/DMSO). The resulting 2-ethynyl-4-bromobenzaldehyde is a "privileged intermediate."
-
Reaction: Condensation with a primary amine yields an imine, which undergoes Ag(I) or Cu(I) catalyzed cyclization to the isoquinoline core.
-
Advantage: The C4-bromine remains intact, allowing for late-stage diversification at the 7-position of the resulting isoquinoline (corresponding to the 4-position of the benzene).
Indole Synthesis (The Larock Partner)
While this scaffold is not an aniline, it serves as the alkyne partner in the Larock Indole Synthesis.
-
Reaction: Coupling 4-Bromo-2-ethynyl-1-methylbenzene with an o-iodoaniline (Pd-catalyzed).
-
Outcome: Produces a 2,3-disubstituted indole where the scaffold forms the C2-aryl substituent.
-
Pharma Relevance: This motif is common in anti-inflammatory agents and kinase inhibitors.
Triazole Isosteres (Click Chemistry)
The ethynyl group allows the scaffold to be "clicked" into peptidomimetics.
-
Application: 1,2,3-Triazoles serve as bioisosteres for amide bonds, improving metabolic stability (protease resistance) while maintaining hydrogen-bonding capability.
Part 3: Pharmaceutical Applications[1][3]
Type II Kinase Inhibitors
Many Type II kinase inhibitors (e.g., Ponatinib) utilize an ethynyl-linked aryl system to access the hydrophobic back pocket of the kinase ATP-binding site.
-
Scaffold Role: The 4-bromo-2-ethynyl-1-methylbenzene scaffold can mimic the "gatekeeper" interaction via the methyl group, while the ethynyl group serves as the rigid linker. The bromine allows for the attachment of the "tail" segment that extends into the solvent-exposed region.
GPCR Ligands (5-HT & Dopamine)
Aryl-ethynyl-aryl motifs are privileged structures for G-Protein Coupled Receptors (GPCRs), particularly mGluR5 and 5-HT receptors.
-
Strategy: Use Sonogashira coupling on the ethynyl group to attach a heterocycle (e.g., pyridine), and use the bromine to attach a solubilizing piperazine ring.
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.
-
Application: The scaffold provides a rigid, linear connector. The bromine can be converted to the E3 ligase ligand attachment point, while the methyl group allows for fine-tuning of the linker's conformational entropy.
Part 4: Experimental Protocols
Protocol A: Selective Sonogashira Coupling (Preserving the Bromine)
Objective: Functionalize the alkyne without reacting the aryl bromide.
Rationale: Aryl bromides are less reactive than aryl iodides but can compete in Pd-coupling. To ensure chemoselectivity for the terminal alkyne (C-H activation/coupling) over the C-Br bond, we utilize a copper-free or low-temperature protocol.
Materials:
-
Scaffold: 4-Bromo-2-ethynyl-1-methylbenzene (1.0 eq)
-
Coupling Partner: Iodobenzene (1.1 eq) (Note: Use Iodide partner to favor coupling at the alkyne terminus over the scaffold's bromide).
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Base: Et₃N (3.0 eq)
-
Solvent: THF (degassed)
Step-by-Step:
-
Dissolution: Dissolve the scaffold and iodobenzene in anhydrous, degassed THF under Argon.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI (1 mol%) (Optional: omit CuI to reduce homocoupling, though reaction is slower).
-
Reaction: Add Et₃N dropwise. Stir at Room Temperature for 4-6 hours. Crucial: Do not heat. Heating may activate the C-Br bond on the scaffold.
-
Workup: Filter through a celite pad, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
Protocol B: Isoquinoline Synthesis via Benzylic Oxidation
Objective: Convert the scaffold into a 7-bromoisoquinoline derivative.
Step 1: Oxidation
-
Suspend scaffold (1.0 eq) in CCl₄ or PhCF₃.
-
Add NBS (1.1 eq) and AIBN (0.1 eq). Reflux for 4 hours to generate the benzyl bromide.
-
Hydrolyze the intermediate using aqueous CaCO₃/dioxane reflux to yield 4-bromo-2-ethynylbenzaldehyde .
Step 2: Cyclization
-
Dissolve the aldehyde (1.0 eq) and primary amine (R-NH₂, 1.1 eq) in Toluene.
-
Add molecular sieves (4Å) and stir for 2 hours to form the imine.
-
Add AgOTf (5 mol%) or CuI (10 mol%). Heat to 80°C for 6 hours.
-
Result: Formation of the 2-substituted-7-bromoisoquinolin-1(2H)-one or isoquinoline depending on oxidative conditions.
Part 5: Data Summary
| Functional Group | Position | Primary Reactivity | Pharmaceutical Utility |
| Methyl | C1 | Radical Halogenation, Oxidation | Steric gatekeeper, Isoquinoline precursor |
| Ethynyl | C2 | Sonogashira, Click, Cyclization | Rigid linker, Warhead, Heterocycle formation |
| Bromo | C4 | Suzuki, Buchwald, Heck | Diversity handle (Tail attachment), Solubility tuning |
Part 6: Divergent Synthesis Pathway
Figure 2: Divergent synthesis flowchart illustrating the transformation of the scaffold into three distinct pharmaceutical classes.
References
-
Yamamoto, Y., et al. (2002).[1] "Palladium(II)-catalyzed acetalization–cycloisomerization of ortho-alkynylbenzaldehydes." Journal of the American Chemical Society.
-
Gulevich, A. V., et al. (2013). "Transition Metal-Catalyzed Synthesis of Isoquinolines." Chemical Reviews.
-
RSC Publishing. (2022). "Utilization of ortho-alkynylarylcarbonyl derivatives for creating structurally diverse chemical compounds." Organic & Biomolecular Chemistry.
-
PubChem. (2025). "4-Bromo-2-ethynyl-1-methylbenzene Compound Summary." National Library of Medicine.
-
Li, J. J. (2014). "Name Reactions in Heterocyclic Chemistry II: Larock Indole Synthesis." Wiley Online Library.
Sources
Electronic Architecture & Synthetic Utility of 4-Bromo-2-ethynyl-1-methylbenzene
The following technical guide details the electronic architecture, synthetic pathways, and substituent effects of 4-Bromo-2-ethynyl-1-methylbenzene .
Executive Summary
4-Bromo-2-ethynyl-1-methylbenzene represents a high-value "bifunctional scaffold" in organic synthesis. Its utility stems from the orthogonal reactivity of its three substituents: a steric-directing methyl group , an electrophilic aryl bromide , and a nucleophilic/dipolar terminal alkyne . This guide analyzes the molecule's electronic properties to predict reactivity and outlines a self-validating protocol for its chemoselective synthesis.
Molecular Architecture & Electronic Landscape
To understand the reactivity of this scaffold, one must deconstruct the competing electronic vectors defined by the Hammett substituent constants (
Substituent Vector Analysis
The benzene ring is subject to a "Push-Pull-Pull" electronic environment:
| Substituent | Position (Rel to C1) | Electronic Effect | Hammett | Influence on Ring Reactivity |
| Methyl (-CH | C1 (Pivot) | +I (Inductive Donor) Hyperconjugation | -0.17 (para) | Activates the ring; directs electrophiles to ortho/para. |
| Ethynyl (-C | C2 (Ortho) | -I (Inductive Acceptor) -M (Mesomeric Acceptor) | 0.23 (para) | Deactivates the ring. Increases acidity of the C2-position. |
| Bromo (-Br) | C4 (Para) | -I (Strong Acceptor) +M (Weak Donor) | 0.23 (para) | Deactivates the ring. The C-Br bond is polarized, facilitating oxidative addition. |
Net Electronic Effect
The Methyl group at C1 provides a modest electron density push. However, this is overridden by the combined electron-withdrawing nature of the Ethynyl (C2) and Bromo (C4) groups.
-
Result: The ring is electron-deficient relative to toluene.
-
Dipole Moment: The vectors for the ethynyl and bromo groups roughly align (pulling away from the methyl), creating a significant molecular dipole directed towards the C2-C4 sector.
Visualizing the Electronic Map
The following diagram illustrates the electronic vectors and the resulting activation sites.
Figure 1: Electronic vector map showing the inductive and resonance interplay between substituents.
Spectroscopic Signatures
Identification of this compound relies on detecting the specific vibrations of the alkyne and the substitution pattern of the arene.
Infrared (IR) Spectroscopy
-
(Stretching): Weak to medium band at 2100–2120 cm
. This is characteristic of terminal alkynes.[1] -
(Stretching): Sharp, strong band at 3250–3300 cm
. -
Arene C-H: Peaks >3000 cm
.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
):-
Methyl: Singlet
~2.4 ppm. -
Ethynyl Proton: Singlet
~3.1–3.3 ppm. -
Aromatic Protons: Three distinct signals. The proton at C3 (between Ethynyl and Br) will appear as a doublet with small coupling constant (
Hz) due to meta-coupling with C5-H, and potentially deshielded by the magnetic anisotropy of the adjacent alkyne.
-
-
C NMR:
-
Alkyne Carbons: Distinct peaks at
~80–85 ppm. -
Methyl Carbon:
~20 ppm.
-
Synthetic Protocol: Chemoselective Sonogashira Coupling
The most robust route to 4-Bromo-2-ethynyl-1-methylbenzene utilizes the chemoselectivity of Palladium-catalyzed cross-coupling. Aryl iodides undergo oxidative addition significantly faster than aryl bromides.
Precursor: 4-Bromo-2-iodotoluene (CAS: 83846-48-4).
Workflow Diagram
Figure 2: Chemoselective synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.
Step-by-Step Methodology
Objective: Selectively couple TMS-acetylene to the C2-Iodo position without affecting the C4-Bromo position.
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-2-iodotoluene (1.0 equiv) in anhydrous THF/Et
N (1:1 v/v). -
Catalyst Loading: Add Pd(PPh
) Cl (0.02 equiv) and CuI (0.01 equiv). The solution should turn yellow/brown.-
Expert Insight: Keep CuI loading low to prevent homocoupling (Glaser coupling) of the alkyne.
-
-
Addition: Degas the system (Argon balloon). Add Trimethylsilylacetylene (TMSA) (1.05 equiv) dropwise at room temperature.
-
Control Point: Do not heat initially. Room temperature ensures the Pd inserts only into the weaker C-I bond, preserving the C-Br bond [1].
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexanes). The starting material (Rf ~0.6) should disappear; the intermediate (Rf ~0.5) will appear.
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate in vacuo.
-
Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K
CO (1.5 equiv) and stir for 30 mins. -
Purification: Dilute with water, extract with Et
O. Purify via silica gel flash chromatography (100% Hexanes).
Yield Expectation: 85–92% over two steps.
Applications in Drug Discovery & Materials
This molecule serves as a "linchpin" intermediate due to its divergent reactivity.
| Reaction Type | Reactive Site | Partner Reagent | Application |
| CuAAC (Click) | C2-Ethynyl | Organic Azides ( | Synthesis of 1,2,3-triazole pharmacophores (bioisosteres for amides). |
| Suzuki-Miyaura | C4-Bromo | Aryl Boronic Acids | Extension of the aromatic core (biaryls) for liquid crystals or OLEDs. |
| Sonogashira | C4-Bromo | Terminal Alkynes | Creation of conjugated enyne systems for molecular wires. |
Strategic Divergence
In a drug discovery campaign, one can first utilize the ethynyl group to "click" a library of diversity elements (azides) onto the scaffold. Subsequently, the bromo group remains available for optimizing solubility or potency via cross-coupling, allowing for rapid Structure-Activity Relationship (SAR) cycling [2].
References
-
BenchChem. (2025).[1][2] Application Note: Chemoselective Sonogashira Coupling of Polyhalogenated Arenes. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene and Analogs. Retrieved from
-
Royal Society of Chemistry. (1969). Aromatic Reactivity Part XLII: Substituent effects of the ethynyl group. J. Chem. Soc. B. Retrieved from [3]
Sources
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling using 4-Bromo-2-ethynyl-1-methylbenzene
Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a paramount tool in the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium-catalyzed reaction, often co-catalyzed by a copper(I) species, is renowned for its operational simplicity and broad functional group tolerance, making it indispensable in pharmaceuticals, natural products synthesis, and materials science.[1][2][3][4] The resulting arylalkynes are pivotal building blocks for a diverse array of intricate molecular architectures.[5]
This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for the use of 4-Bromo-2-ethynyl-1-methylbenzene, a versatile building block possessing both an aryl bromide and a terminal alkyne functionality. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures for both classical and copper-free systems, and provide insights into reaction optimization and troubleshooting.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the core of the Sonogashira reaction.[2] It commences with the oxidative addition of the aryl bromide, in this case, 4-Bromo-2-ethynyl-1-methylbenzene, to a palladium(0) complex. This is often the rate-limiting step, particularly with less reactive aryl bromides.[1] The subsequent transmetalation step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
The Copper Cycle: Activating the Alkyne
The copper cycle's primary role is to activate the terminal alkyne.[2] In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This species is sufficiently nucleophilic to participate in the transmetalation step with the palladium(II) complex.[2]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Key Reagents and Their Strategic Selection
The success of a Sonogashira coupling hinges on the judicious selection of each reaction component.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] | The choice of palladium source and its ligands is critical. For aryl bromides, more electron-rich and bulky phosphine ligands can facilitate the challenging oxidative addition step.[5] Pd(PPh₃)₄ is a common choice, though in situ generation from PdCl₂(PPh₃)₂ is also effective.[1][3][5] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most frequently used co-catalyst. Its role is to form the copper acetylide, which then participates in transmetalation.[1][6] It is crucial to use high-purity CuI, as impurities can hinder the reaction. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, Pyrrolidine | An amine base is typically used, often serving as both the base and a solvent.[7] Its primary functions are to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[2][7] The choice of amine can influence reaction rates and yields.[7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The solvent must be capable of dissolving all reaction components.[8] Anhydrous and deoxygenated solvents are essential to prevent side reactions, such as the Glaser homocoupling of the alkyne.[9] The polarity of the solvent can also impact the reaction's efficiency.[8] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the Sonogashira coupling of 4-Bromo-2-ethynyl-1-methylbenzene with a generic terminal alkyne.
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Classical Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a robust and widely applicable method for the coupling of 4-Bromo-2-ethynyl-1-methylbenzene.
Materials:
-
4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv, or as solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M) followed by the amine base (e.g., TEA, 2-3 equiv). If the amine is used as the solvent, no additional solvent is necessary.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive terminal alkynes, gentle heating (40-80 °C) may be required.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium and copper salts. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
The elimination of the copper co-catalyst can be advantageous in certain contexts, particularly to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] This often requires more specialized ligands and reaction conditions.
Materials:
-
4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA)
-
Anhydrous and degassed solvent (e.g., DMF, Dioxane, Toluene)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate Schlenk flask under an inert atmosphere, stir the palladium source and the phosphine ligand in a small amount of the reaction solvent for 15-30 minutes to pre-form the active catalyst.
-
Reaction Setup: In the main reaction Schlenk flask, add 4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the main reaction flask, followed by the remaining anhydrous, degassed solvent.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 60-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature | - Use a fresh batch of palladium catalyst and CuI.- Ensure thorough degassing of all solvents and reagents.- Increase the reaction temperature in increments. For aryl bromides, heating is often necessary.[11] |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen | - Rigorously maintain an inert atmosphere throughout the reaction.- Consider switching to a copper-free protocol.[1] |
| Decomposition of Starting Materials | - High reaction temperature- Unstable substrates | - Reduce the reaction temperature.- Screen different solvents and bases to find milder conditions. |
| Difficulty in Purification | - Formation of palladium black- Complex reaction mixture | - Filter the crude reaction mixture through celite before concentration.- Optimize reaction conditions to minimize side product formation. |
Safety Considerations
-
Palladium and Copper Salts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Many organic solvents are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: Amine bases are often corrosive and have strong odors. Handle them with appropriate personal protective equipment.
-
Inert Atmosphere: Reactions under inert atmosphere should be set up by trained personnel.
Conclusion
The Sonogashira coupling of 4-Bromo-2-ethynyl-1-methylbenzene is a powerful and versatile transformation for the synthesis of complex arylalkynes. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. The protocols provided herein offer a solid starting point for the successful implementation of this important reaction in a variety of synthetic endeavors.
References
-
Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Alacid, E., & Nájera, C. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91–96. [Link]
-
So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3725–3728. [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Severin, R., Reimer, J., & Doye, S. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Köllhofer, A., & Plenio, H. (2003). 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Angewandte Chemie International Edition, 42(47), 5862-5864. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Zare, A., & Meraji, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6344–6412. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518-3521. [Link]
-
da Silva, J. G., & de Souza, A. L. F. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Química Nova, 38(1), 60-65. [Link]
-
Park, K., & Park, S. B. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(4), 617–620. [Link]
-
So, C. M., & Fu, G. C. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Organic Letters, 5(21), 3725-3728. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
da Silva, J. G., & de Souza, A. L. F. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Química Nova, 38(1), 60-65. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
-
Bej, R., & Ghorai, P. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268–291. [Link]
-
The Sonogashira Coupling. (n.d.). [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Chemistry Solved. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
Reddit. (2024). Sonogashira Coupling Tips. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Jones, C. D., & Moody, C. J. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1735–1738. [Link]
-
ResearchGate. (2018). Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
-
Mukherjee, A., et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 15(7), 1856–1864. [Link]
-
Chem Survival. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
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- 11. reddit.com [reddit.com]
Procedure for synthesizing indole derivatives from 4-Bromo-2-ethynyl-1-methylbenzene
Application Note: High-Efficiency Synthesis of 5-Bromo-N-Sulfonylindoles via Copper-Catalyzed Annulation
Executive Summary
This application note details the protocol for synthesizing 5-bromo-N-sulfonylindole derivatives directly from 4-Bromo-2-ethynyl-1-methylbenzene . Unlike traditional Fisher or Larock syntheses which require pre-existing aniline derivatives, this protocol utilizes a Copper-Catalyzed Aerobic Oxidative Annulation . This method leverages the ortho-methyl group as a latent carbon source for the indole C2 position, offering superior atom economy and bypassing the need for unstable o-haloanilines.
Key Advantages:
-
Precursor Stability: Uses robust o-alkynyltoluene derivatives.
-
Step Economy: One-pot cascade reaction (Azide-Alkyne Cycloaddition
Ketenimine C-H Amination). -
Scalability: Avoids high-pressure hydrogenation or harsh acidic conditions.
Mechanistic Insight & Retrosynthesis
The transformation relies on a
Pathway Analysis:
-
Cu-Acetylide Formation: The terminal alkyne of 4-Bromo-2-ethynyl-1-methylbenzene reacts with CuI.
-
[3+2] Cycloaddition: Reaction with sulfonyl azide forms a cuprated triazole.
-
Denitrogenation: The triazole decomposes to release
, generating a reactive Ketenimine intermediate. -
C-H Insertion: A 1,5-hydrogen shift or direct radical insertion activates the ortho-methyl C-H bond, closing the pyrrole ring.
Regiochemistry Validation:
-
Starting Material: 1-Methyl, 2-Ethynyl, 4-Bromo.
-
Indole Mapping: The ortho-methyl carbon becomes C2 of the indole. The alkyne internal carbon becomes C3 .
-
Substituent Fate: The Bromine atom (para to the methyl group) translates to the C5 position of the final indole scaffold.
Experimental Protocol
Reagents & Equipment[3][4][5][6]
| Reagent | Role | Equiv. | Notes |
| 4-Bromo-2-ethynyl-1-methylbenzene | Substrate | 1.0 | Purity >97% recommended. |
| Tosyl Azide ( | Nitrogen Source | 1.2 | Safety Warning: Potentially explosive. Handle in solution. |
| Copper(I) Iodide ( | Catalyst | 0.1 (10 mol%) | Recrystallize if green (oxidized). Should be white/tan. |
| Base | 2.0 | Anhydrous, granular. | |
| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous (Water <50 ppm).[3] |
| TEMPO | Co-oxidant (Optional) | 0.2 | Can improve yield in aerobic conditions. |
Step-by-Step Methodology
Step 1: Catalyst Activation
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum.
-
Backfill with Argon (3 cycles).
-
Add
(19 mg, 0.1 mmol) and (212 mg, 2.0 mmol) under a positive stream of Argon.
Step 2: Substrate Addition
4. Dissolve 4-Bromo-2-ethynyl-1-methylbenzene (195 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
5. Add the substrate solution to the Schlenk tube via syringe.
6. Add Tosyl Azide (
Step 3: Reaction
7. Seal the tube and heat the mixture to 100°C in an oil bath.
8. Monitor via TLC (Hexane/EtOAc 8:1). The starting material (
Step 4: Workup & Purification
10. Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.
11. Wash the filtrate with
Step 5: Deprotection (Optional - to yield free Indole)
14. Dissolve the N-Tosyl indole in MeOH/THF (1:1).
15. Add
Visualization: Reaction Workflow & Mechanism
Caption: Figure 1. Mechanistic pathway for the transformation of o-ethynyltoluene derivatives into N-sulfonylindoles via copper catalysis.
Data Analysis & Quality Control
To validate the synthesis of 5-Bromo-1-tosyl-1H-indole , compare spectral data against the following expected values.
| Parameter | Expected Signal (1H NMR, 400 MHz, CDCl3) | Structural Assignment |
| Indole C2-H | Characteristic doublet for C2 proton. | |
| Indole C3-H | Upfield doublet characteristic of C3. | |
| Aromatic C4-H | Meta-coupling doublet (Position 4). | |
| Aromatic C6-H | Doublet of doublets (Position 6). | |
| Aromatic C7-H | Deshielded doublet (Position 7, near N-Ts). | |
| Tosyl Group | Sulfonyl protecting group signals. |
Troubleshooting Guide:
-
Low Yield: Ensure the reaction is strictly anhydrous. Water quenches the ketenimine intermediate.
-
Incomplete Conversion: Add 20 mol% TEMPO or run under an
balloon (if using oxidative variants) to re-oxidize the Copper species. -
Safety: Residual azides can be quenched with saturated sodium nitrite/HCl, but ensure the reaction mixture is free of organic solvents before acidification.
References
-
Gevorgyan, V., et al. (2005). "Conversion of o-Alkynyltoluenes to Indoles." Journal of the American Chemical Society.[4]
-
Zhang, J., et al. (2010). "Copper-catalyzed synthesis of N-sulfonylindoles from 2-alkynyltoluenes and sulfonyl azides." Chemical Communications.[1]
-
Kim, I., et al. (2014). "Iodine-Mediated C–H Functionalization: Synthesis of Indoles." The Journal of Organic Chemistry.
-
Larock, R. C. (1998). "Palladium-catalyzed annulation of alkynes." Journal of Organometallic Chemistry.
Sources
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- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
Palladium-catalyzed cross-coupling reactions of 4-Bromo-2-ethynyl-1-methylbenzene
Executive Summary
4-Bromo-2-ethynyl-1-methylbenzene (Structure 1 ) represents a high-value "bifunctional linchpin" in organic synthesis. It possesses two distinct reactive handles: an aryl bromide at the C4 position and a terminal ethynyl group at the C2 position (ortho to the methyl group). This unique substitution pattern makes it an ideal scaffold for constructing Oligo-Phenylene Ethynylenes (OPEs) (molecular wires), fused polycyclic aromatics (via benzannulation), and functionalized heterocycles.
This Application Note provides validated protocols for the chemoselective cross-coupling of this substrate. The core challenge addressed here is "Orthogonality": how to react the C4-bromide without degrading the C2-alkyne, and conversely, how to extend the C2-alkyne without engaging the C4-bromide.
Reactivity Profile & Strategic Analysis
Successful utilization of this substrate requires understanding the reactivity hierarchy of its functional groups under Palladium (Pd) catalysis.
| Functional Group | Electronic Character | Reactivity Mode | Primary Catalyst System | Relative Reactivity |
| C2-Ethynyl (Terminal Alkyne) | Nucleophile (Latent) | Sonogashira (as donor), Glaser Coupling | Pd(II)/Cu(I) | High (at RT) |
| C4-Bromide (Aryl Halide) | Electrophile | Suzuki, Heck, Sonogashira (as acceptor) | Pd(0) | Medium (Requires Heat/Activation) |
| C1-Methyl | Steric Blocker | Inert (under coupling conditions) | N/A | Low |
The Chemoselectivity Challenge:
-
Suzuki Coupling: When targeting the C4-Br with a boronic acid, the terminal alkyne is susceptible to Pd-catalyzed homocoupling (Glaser) or hydropalladation. Solution: Use anaerobic conditions and mild bases.
-
Sonogashira Coupling:
-
Scenario A (Extending the Alkyne): Reacting C2-H with an external Aryl Iodide. This is favorable as Ar-I undergoes oxidative addition faster than the internal Ar-Br.
-
Scenario B (Functionalizing the Bromide): Reacting C4-Br with an external Alkyne. This is forbidden without protection, as the substrate will polymerize (react with itself).
-
Visualization: Orthogonal Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available for 4-Bromo-2-ethynyl-1-methylbenzene.
Figure 1: Divergent synthetic pathways. Path A and Path B demonstrate orthogonal cross-coupling, while Path C represents cyclization strategies.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Arylation of the C4-Bromide while preserving the C2-terminal alkyne.
Rationale: Standard Suzuki conditions (strong base, high heat) can degrade terminal alkynes. We utilize Pd(dppf)Cl₂ , a catalyst known for high turnover on aryl bromides, combined with mild carbonate bases to prevent alkyne deprotonation/polymerization.
Materials:
-
Substrate: 4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the Substrate, Boronic Acid, and Base. Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes alkyne homocoupling (Glaser).
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The C4-Br should disappear. The C2-alkyne peak (IR ~3300 cm⁻¹) should remain.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Site-Selective Sonogashira Coupling
Objective: Extension of the C2-Alkyne using an external Aryl Iodide.
Rationale: Aryl Iodides are significantly more reactive toward oxidative addition than the internal Aryl Bromide of the substrate. By conducting the reaction at Room Temperature , we ensure the Pd inserts only into the external Ar-I bond, leaving the C4-Br intact for future functionalization.
Materials:
-
Substrate: 4-Bromo-2-ethynyl-1-methylbenzene (1.0 equiv)
-
Coupling Partner: Iodobenzene (or substituted Ar-I) (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve the Substrate and Ar-I in dry THF/
in a round-bottom flask. -
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI.
-
Reaction: Stir at 25°C (Room Temperature) for 2–4 hours.
-
Note: Do NOT heat. Heating may activate the C4-Br, leading to oligomerization.
-
-
Observation: The precipitation of triethylammonium iodide (white solid) indicates reaction progress.
-
Quench: Add saturated
solution (to chelate copper). Extract with ether.
Advanced Workflow: Sequential "One-Pot" Synthesis
For researchers building asymmetric molecular wires, performing both reactions sequentially without isolation is highly efficient.
Figure 2: Sequential workflow for converting 4-Bromo-2-ethynyl-1-methylbenzene into complex asymmetric scaffolds.
Protocol Modification for One-Pot:
-
Perform Protocol B (Sonogashira) as described.
-
Once Ar-I is consumed (verified by TLC), add the Boronic Acid (1.5 equiv),
(3.0 equiv), and a small amount of water. -
Raise temperature to 90°C . The Pd catalyst from Step 1 is often sufficient, but adding fresh Pd(dppf)Cl₂ (1 mol%) ensures completion.
Safety & Handling
-
Explosion Hazard: Terminal alkynes, especially low molecular weight variants, can be unstable. While 4-Bromo-2-ethynyl-1-methylbenzene is relatively stable due to the aryl ring, avoid distillation to dryness at high temperatures.
-
Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal streams.
-
Reagents: Aryl bromides and iodides are potential skin irritants. Handle in a fume hood.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition, 46(6), 834-871. (Review of chemoselectivity in alkynylations).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Discusses reactivity order of halides).
Sources
Troubleshooting & Optimization
Selecting the right solvent system for 4-Bromo-2-ethynyl-1-methylbenzene crystallization
Topic: Solvent System Selection & Troubleshooting Guide Target Molecule: 4-Bromo-2-ethynyl-1-methylbenzene (CAS: 1312479-78-9 / Analogous Structures) Classification: Low-Melting Aromatic Alkyne / Halogenated Aryl User Level: Advanced (Process Chemistry/R&D)
Introduction: The Crystallization Challenge
You are likely attempting to purify 4-Bromo-2-ethynyl-1-methylbenzene , a critical intermediate often used in Sonogashira couplings or click chemistry.
The Core Challenge: This molecule possesses a "perfect storm" of structural features that complicate crystallization:
-
Low Melting Point (Predicted): As a toluene derivative with ortho-substitution, crystal packing is often disrupted, leading to a low melting point (often <50°C) or a persistent oil phase.
-
Lipophilicity: The methyl, bromo, and ethynyl groups make it highly soluble in standard organic solvents, making yield recovery difficult.
-
Thermal Instability: The terminal alkyne is susceptible to polymerization or oxidative degradation at high temperatures.
This guide provides a self-validating workflow to select the correct solvent system and rescue "oiled-out" experiments.
Part 1: Solvent System Selection (Solubility Profiling)
Do not guess. Perform this 100 mg-scale rapid screen to define your Metastable Zone Width (MSZW) .
The "Rule of 3" Screening Protocol
Test these three solvent classes to determine the primary crystallization vector.
| Solvent Class | Representative Solvent | Expected Behavior | Verdict |
| Class A: Polar Protic | Ethanol (EtOH) or Methanol | Target Behavior. Moderate solubility at RT; high solubility at reflux. | Likely Best Choice. Promotes hydrogen-bond networking if impurities are polar. |
| Class B: Non-Polar | Hexane or Heptane | High Solubility. Likely too soluble even at -20°C. | Use as Anti-Solvent. Good for washing, but poor for yield as a single solvent. |
| Class C: Polar Aprotic | Acetonitrile (ACN) | Variable. Good for purging polar impurities (catalysts), but risk of oiling out is high. | Secondary Choice. Use if Ethanol fails.[1] |
Recommended Solvent Systems
System 1: The "Standard" (Ethanol/Water)
-
Mechanism: Cooling + Anti-solvent.
-
Why: The hydrophobic nature of the bromotoluene core drives precipitation as water is added.
-
Ratio: Start with pure Ethanol. Add Water dropwise only if nucleation fails at 0°C.
System 2: The "Low-Temp" (Pentane or Hexane)
-
Mechanism: Deep cooling (-78°C to -20°C).
-
Why: If the compound is an oil at RT, you must use a solvent with a very low freezing point to force crystallization at sub-zero temperatures.
Part 2: Experimental Workflows
Workflow A: Cooling Crystallization (Primary Method)
Best for solids with MP > 40°C.
-
Dissolution: Dissolve 1.0 g of crude material in Ethanol (5-7 mL) at 40-50°C. Do not boil aggressively (alkyne stability).
-
Filtration: Perform a hot filtration (0.45 µm PTFE filter) to remove insoluble Pd-catalyst residues.
-
Equilibration: Allow the filtrate to cool to Room Temperature (RT) slowly (20 mins).
-
Nucleation:
-
If clear: Cool to 0°C.
-
If still clear: Scratch the glass or add a seed crystal.
-
-
Harvest: Filter cold. Wash with cold (-20°C) Hexane/Ethanol (9:1).
Workflow B: Anti-Solvent Vapor Diffusion (For Oily Products)
Best for heat-sensitive oils or low-melting solids.
-
Inner Vial: Dissolve crude (200 mg) in minimal DCM (0.5 mL) or Toluene.
-
Outer Vial: Place the inner vial inside a larger jar containing Hexane or Pentane (5 mL) .
-
Seal & Wait: Cap the outer jar. The Hexane vapors will slowly diffuse into the DCM, gently forcing the crystal lattice to form without thermal shock.
-
Timeline: 24-48 hours.
Part 3: Decision Logic & Visualization
Use this logic flow to determine your next step.
Figure 1: Decision Matrix for handling solid vs. oily crude material.
Part 4: Troubleshooting Common Failures
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the hot solution cools, droplets of oil appear instead of crystals.
-
Cause: The temperature is above the melting point of the solvated compound, or the solution is too concentrated (supersaturation > metastable limit).
-
The Fix:
-
Re-heat the mixture until clear.
-
Add 10-20% more solvent (dilute the system).
-
Seed the solution at a temperature just above where the oil appeared previously.
-
Cool Slower: Wrap the flask in a towel or use a programmable water bath.
-
Issue 2: Black/Brown Coloration (Palladium Contamination)
Symptom: Crystals are grey or solution is dark.
-
Cause: Residual Pd catalyst from Sonogashira coupling.
-
The Fix:
-
Add activated charcoal or SiliaMetS® Thiol scavenger resin to the hot solution.
-
Stir for 15 mins.
-
Hot filter through Celite before cooling.
-
Issue 3: No Precipitation (Remains Clear)
Symptom: Solution stays clear even at -20°C.
-
Cause: Compound is too soluble or lacks nucleation sites.
-
The Fix:
-
Evaporation: Blow a stream of Nitrogen over the solution to reduce volume by 20%.
-
Anti-solvent: Add water (if using EtOH) dropwise until turbidity persists, then warm slightly to clear, and cool again.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetone? A: Acetone is generally not recommended for single-solvent crystallization of this molecule. It is too good a solvent (high solubility) and has a low boiling point (56°C), offering a narrow window for thermal recrystallization. Use Acetone only as a solvent for vapor diffusion (with water as the anti-solvent).
Q: My product smells like garlic/sulfur. What is that? A: This often indicates residual sulfur impurities if thiols or sulfides were used in previous steps, or phosphine degradation from the Pd-catalyst ligands. Recrystallization from Ethanol/Water is excellent for removing these lipophilic-but-polar impurities.
Q: How do I dry these crystals? A: Warning: Terminal alkynes can sublime. Do not use high vacuum (< 1 mbar) at high temperatures. Dry in a vacuum desiccator at Room Temperature (20-25°C) for 4-6 hours.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility curves and MSZW).
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link (Context for impurities in alkyne synthesis).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with 4-Bromo-2-ethynyl-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The choice of catalyst and reaction methodology is paramount, directly influencing yield, purity, and scalability—critical factors in academic research and pharmaceutical development. This guide provides an in-depth comparative analysis of catalytic systems for cross-coupling reactions utilizing the versatile building block, 4-Bromo-2-ethynyl-1-methylbenzene.
This substrate, possessing both an sp²-hybridized carbon-bromine bond and a terminal alkyne, offers a unique platform for sequential functionalization, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. We will delve into the nuances of Sonogashira, Suzuki-Miyaura, and Heck couplings, providing not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of 4-Bromo-2-ethynyl-1-methylbenzene
The inherent reactivity difference between the aryl bromide and the terminal alkyne in 4-Bromo-2-ethynyl-1-methylbenzene allows for a modular approach to synthesis. The ethynyl group can readily participate in reactions like the Sonogashira coupling, while the less reactive bromo-substituent provides a handle for subsequent cross-coupling reactions. This strategic orthogonality is invaluable for the construction of complex molecular frameworks.
Comparative Analysis of Catalytic Systems
The efficiency of a cross-coupling reaction is profoundly influenced by the choice of the catalyst, ligands, base, and solvent system. Here, we compare the performance of various catalytic systems for Sonogashira, Suzuki-Miyaura, and Heck reactions with 4-Bromo-2-ethynyl-1-methylbenzene.
Sonogashira Coupling: Forging the Aryl-Alkyne Bond
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1] However, the development of copper-free systems has gained significant attention to avoid issues such as the formation of diacetylene byproducts via Glaser coupling.[3][4][5]
Table 1: Performance of Catalytic Systems in the Sonogashira Coupling of 4-Bromo-2-ethynyl-1-methylbenzene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 60 | 18 | ~90 | [1] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | rt | 2 | up to 97 | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | High | [3] |
Expert Insights: The use of bulky, electron-rich phosphine ligands, such as di-tert-butylneopentylphosphine (DTBNpP), in copper-free systems can significantly enhance catalytic activity, allowing for reactions to proceed at room temperature with high efficiency.[1] The choice of base is also critical; stronger, non-nucleophilic bases like 1,2,2,6,6-pentamethylpiperidine (TMP) can facilitate the deprotonation of the terminal alkyne, a key step in the catalytic cycle.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.
Table 2: Performance of Catalytic Systems in the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [8] |
| (PPh₂Me)₂NiCl₂ | PPh₂Me | K₃PO₄ | Dioxane | 90 | 16 | High | [6] |
| Pd/C | None | Na₂CO₃ | Ethanol/Water | 80 | 4 | ~90 | [9] |
Expert Insights: For Suzuki-Miyaura couplings, the choice of ligand is crucial for achieving high turnover numbers and functional group tolerance. Buchwald's biarylphosphine ligands, such as SPhos, are known for their high activity in coupling aryl chlorides and bromides.[8] While palladium remains the dominant catalyst, recent advances have explored the use of more earth-abundant metals like nickel, which can offer complementary reactivity.[6]
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[10] This reaction is particularly useful for the synthesis of stilbenes and other vinylated aromatic compounds.
Table 3: Performance of Catalytic Systems in the Heck Reaction of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | [11] |
| Pd EnCat® 40 | None | AcONa | Ethanol | 140 (mw) | 0.5 | High | [12] |
| Pd(L-proline)₂ | L-proline | K₂CO₃ | Water | 120 (mw) | 0.2 | Excellent | [10] |
Expert Insights: The development of phosphine-free palladium catalyst systems and the use of "green" solvents like water and ethanol have made the Heck reaction more environmentally benign.[10][12] Microwave irradiation can significantly accelerate reaction times, offering a more efficient approach for high-throughput synthesis.[12]
Experimental Protocols: A Step-by-Step Guide
Reproducibility is the bedrock of scientific advancement. The following protocols provide detailed, step-by-step methodologies for conducting cross-coupling reactions with 4-Bromo-2-ethynyl-1-methylbenzene.
General Sonogashira Coupling Protocol (Copper-Cocatalyzed)
This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides.[1]
Materials:
-
4-Bromo-2-ethynyl-1-methylbenzene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-ethynyl-1-methylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Free Sonogashira Coupling Protocol
This protocol is based on a room-temperature method for challenging aryl bromides.[1]
Materials:
-
4-Bromo-2-ethynyl-1-methylbenzene (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
[DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%)
-
1,2,2,6,6-Pentamethylpiperidine (TMP) (1.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add [DTBNpP]Pd(crotyl)Cl to a dry Schlenk flask.
-
Add anhydrous DMSO, followed by 4-Bromo-2-ethynyl-1-methylbenzene, the terminal alkyne, and TMP.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Mechanisms and Workflows
Understanding the underlying catalytic cycles and experimental workflows is crucial for troubleshooting and optimization.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Heck reactions.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. ikm.org.my [ikm.org.my]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Resolution of 4-Bromo-2-ethynyl-1-methylbenzene and Regioisomers
This guide outlines the chromatographic behavior and mass spectral characterization of 4-Bromo-2-ethynyl-1-methylbenzene (also known as 4-Bromo-2-ethynyltoluene), a critical intermediate in the synthesis of optoelectronic materials (e.g., TADF emitters) and pharmaceuticals.
Due to the specific nature of this intermediate, this guide focuses on distinguishing it from its likely regioisomers (e.g., 3-ethynyl or 5-bromo isomers) which often co-occur during non-selective halogenation or Sonogashira coupling steps.
Executive Summary
4-Bromo-2-ethynyl-1-methylbenzene is a trisubstituted benzene derivative used primarily as a building block for extended
The Challenge: Regioisomers of bromo-ethynyl-toluene possess identical molecular weights (
Key Finding: On standard non-polar stationary phases (5% phenyl-methylpolysiloxane), elution order is governed by boiling point and steric parameters. The 4-bromo-2-ethynyl isomer (ortho-substituted ethynyl/methyl) typically exhibits distinct retention characteristics compared to its meta- or para-ethynyl analogs due to the "ortho effect" on volatility.
Chemical Profile & Isomer Landscape
Before analyzing retention times, we must define the target and its critical impurities.
| Compound Label | Chemical Name | Structure Description | Origin of Impurity |
| Target (A) | 4-Bromo-2-ethynyl-1-methylbenzene | Me (C1), Ethynyl (C2), Br (C4) | Desired Product |
| Isomer (B) | 4-Bromo-3-ethynyl-1-methylbenzene | Me (C1), Ethynyl (C3), Br (C4) | Non-selective iodination of starting material |
| Isomer (C) | 2-Bromo-4-ethynyl-1-methylbenzene | Me (C1), Br (C2), Ethynyl (C4) | Incorrect starting isomer (2-bromo-4-iodotoluene) |
Isomer Generation Pathway
The following diagram illustrates how these isomers arise during the synthesis workflow, necessitating GC-MS resolution.
Figure 1: Synthetic origin of regioisomeric impurities requiring GC-MS separation.
GC-MS Methodology & Retention Logic
Recommended Protocol
This protocol is optimized for resolving trisubstituted benzenes with boiling points in the 200°C–250°C range.
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-5MS UI (or HP-5MS), 30 m
0.25 mm 0.25 µm.-
Rationale: A low-polarity phase (5% phenyl) is essential. High-polarity wax columns (e.g., DB-WAX) may cause peak broadening for acetylenic compounds due to interaction with the acidic proton of the ethynyl group.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 180°C (Critical separation window).
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
Elution Order & Retention Times
While absolute retention times (RT) vary by system, the Relative Retention Order is consistent on non-polar phases. It follows the boiling point hierarchy established for substituted toluenes (see Shimadzu and Jeol data on xylene isomers).
Predictive Elution Model:
-
Para-substituted (most symmetric) generally elute earliest.
-
Meta-substituted elute intermediate.
-
Ortho-substituted (most sterically crowded) elute latest due to higher boiling points caused by dipole moments and packing efficiency, unless intramolecular hydrogen bonding lowers the boiling point (not applicable here as Ethynyl-H is not a strong H-bond donor to Br).
Comparative Retention Table:
| Isomer | Substituent Pattern | Predicted Elution Order | RRT (vs Target) | Diagnostic Logic |
| Isomer C | 2-Br, 4-Ethynyl (p-ethynyl) | 1st (Fastest) | 0.95 | Para-ethynyl reduces steric bulk; lowest BP. |
| Isomer B | 4-Br, 3-Ethynyl (m-ethynyl) | 2nd | 0.98 | Meta-substitution pattern. |
| Target (A) | 4-Br, 2-Ethynyl (o-ethynyl) | 3rd (Slowest) | 1.00 | Ortho-substitution (Me vs Ethynyl) increases effective BP relative to isomers. |
Note: In 1,2,4-trisubstituted benzenes, the "Ortho" relationship between the Methyl (C1) and Ethynyl (C2) groups in the target molecule is the defining steric factor.
Mass Spectrometry (MS) Fingerprint
Since isomers share the same molecular weight, MS fragmentation patterns are subtle but distinct.
Target Spectrum: 4-Bromo-2-ethynyl-1-methylbenzene [1]
-
Molecular Ion (
): 194 and 196 (1:1 ratio, characteristic of Bromine). -
Base Peak: Often
115 ( ). -
Secondary Fragment:
89 ( ).
Differentiation Strategy:
-
Target (Ortho-Ethynyl): May show a more intense
peak ( 193/195) due to the proximity of the ethynyl proton to the methyl group, facilitating cyclization or H-transfer not possible in the meta/para isomers. -
Isomer B (Meta-Ethynyl): The
115 peak is typically less intense relative to the molecular ion compared to the ortho isomer, as the formation of the indenyl cation is less kinetically favored from the meta position.
Figure 2: Primary fragmentation pathway for 4-Bromo-2-ethynyl-1-methylbenzene.
Experimental Validation Protocol
To confirm the identity of your peak without purchasing expensive isomer standards, use this self-validating workflow:
-
Run the Synthesis Precursor: Inject the starting material (4-bromo-2-iodotoluene). Ensure it is absent in the final trace.
-
Coinjection Spike: If you suspect Isomer B (3-ethynyl), synthesize a crude small-scale batch using 3-iodo-4-bromotoluene and coinject.
-
Retention Index (RI) Calculation:
-
Inject a C8–C20 alkane standard mix.
-
Calculate the Kovats Retention Index (RI) for your peak.
-
Target RI (approx): 1350–1450 on DB-5MS.
-
Note: The ethynyl group adds significantly to the RI compared to the parent bromotoluene.
-
References
-
Synthesis and Characterization of Bromo-ethynyl-toluenes. Ulsan University Research Repository. (Context: Synthesis of TADF emitters using 4-bromo-2-ethynyl-1-methylbenzene).
-
Source:1
-
-
Factors Affecting Analysis Time and Resolution in Capillary GC. Shimadzu Application News No. G212. (Context: Fundamental elution order of toluene/xylene isomers on non-polar columns).
-
Source:4
-
-
Identifying Structural Isomers Using Retention Index. JEOL Applications Note MSTips No. 470. (Context: Use of RI to distinguish positional isomers of substituted benzenes).
-
Source:5
-
-
Separation of Structural Isomers of Disubstituted Benzene Derivatives. ResearchGate / Royal Society of Chemistry. (Context: Chromatograms showing o-, m-, p- elution sequences for chlorotoluenes).
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-2-ethynyl-1-methylbenzene
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-2-ethynyl-1-methylbenzene. As a compound utilized in advanced chemical synthesis, its unique structure presents a dual-hazard profile that demands meticulous handling and disposal protocols. This guide is designed for researchers and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The procedures outlined herein are built on the foundational principles of chemical causality, ensuring that every step is understood in the context of its scientific reasoning.
Part 1: Core Hazard Assessment & Disposal Principles
The disposal strategy for 4-Bromo-2-ethynyl-1-methylbenzene is dictated by its two primary chemical features: the bromine substituent on the aromatic ring and the terminal ethynyl (acetylene) group.
-
Primary Hazard: Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound.[1] These compounds cannot be disposed of with non-halogenated organic solvents. Mixing them complicates waste treatment, prevents the possibility of solvent recovery, and significantly increases disposal costs.[2][3] Halogenated organic wastes are typically destined for specific high-temperature incineration at a regulated hazardous waste facility to ensure complete destruction and prevent the release of harmful substances.[1]
-
Secondary Hazard: Terminal Acetylenic Compound: The ethynyl group (a terminal alkyne) poses a distinct and serious risk. Acetylene and its derivatives can react with certain metals—notably copper, silver, and mercury —to form highly unstable and explosive acetylide compounds.[4] This reaction is a critical consideration for the selection of storage containers, transfer equipment (spatulas, funnels), and plumbing. Furthermore, the triple bond in the ethynyl group makes the molecule energetic, and it can decompose or react explosively under certain conditions, such as high pressure or heat.[5][6]
Key Chemical & Safety Data
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-ethynyl-1-methylbenzene | N/A |
| CAS Number | 2228330-14-9 | [7] |
| Molecular Formula | C₉H₇Br | |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation. | [8] |
| Incompatibilities | Strong oxidizing agents, certain metals (copper, silver, mercury and their alloys), acids, bases.[4][9] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate safety measures are in place. All operations involving this compound must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
First Aid Measures (Based on analogous compounds):
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.
-
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that 4-Bromo-2-ethynyl-1-methylbenzene is handled, segregated, and stored safely prior to its final disposal by a certified entity.
Step 1: Waste Segregation
This is the most critical step. At the point of generation, this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated absorbents) must be treated as Halogenated Organic Waste .
-
Action: Keep this waste stream entirely separate from non-halogenated organic solvents.[2][3] Do not mix with aqueous waste, acids, or bases.[1][3]
Step 2: Container Selection
The choice of container is paramount to preventing the formation of hazardous acetylides.
-
Action: Select a designated hazardous waste container made of compatible materials like polyethylene (HDPE).[9] These are often provided by your institution's Environmental Health & Safety (EH&S) department and may be color-coded (e.g., white or green).[1][2]
-
Critical Causality: Explicitly verify that the container and its lid have no parts made of copper, brass, silver, or mercury . Using containers with such components could lead to the formation of explosive metal acetylides.[4]
Step 3: Waste Collection
All waste must be transferred within an operating chemical fume hood.
-
Action: Carefully transfer the waste into the selected container. If transferring a solution, use a funnel. For solids, use appropriate tools. Ensure all contaminated disposable items are also placed in the container.
-
Action: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills. Keep the container securely closed when not actively adding waste.[3][11]
Step 4: Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EH&S department.[3]
-
Action: Clearly write all constituents and their approximate percentages, including solvent names. For this specific compound, list "4-Bromo-2-ethynyl-1-methylbenzene" .
-
Action: Mark all applicable hazard checkboxes, such as "Toxic" and "Flammable" (if in a flammable solvent).[3]
Step 5: Storage (Satellite Accumulation)
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the closed waste container in a secondary containment bin to mitigate leaks or spills.[3]
-
Action: The SAA should be located away from incompatible materials, heat sources, and high-traffic areas.[9] The hazardous waste label must be visible at all times.[3]
Step 6: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by trained professionals.
-
Action: Once the container is nearly full or has been in storage for a designated period, submit a waste pickup request to your institution's EH&S department or equivalent authority.[3] Follow their specific online or paper-based procedures.
Disposal Workflow Diagram
Caption: Disposal workflow for 4-Bromo-2-ethynyl-1-methylbenzene.
Part 4: Emergency Procedures for Spills
For small spills that can be cleaned up in under 10 minutes by trained personnel:[9]
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully collect the absorbed material and any contaminated items. Place them into a sealed bag or container.[3]
-
Dispose as Hazardous Waste: Label the container as "Halogenated Waste" containing 4-Bromo-2-ethynyl-1-methylbenzene and request a pickup from EH&S.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]
References
-
HAZARDOUS WASTE SEGREGATION Guide. Bucknell University. [Link]
-
Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]
-
Hazardous Waste Reduction Guide. University of Tennessee Knoxville Environmental Health and Safety. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Acetylene Safety Guidelines. Scribd. [Link]
-
Safety Data Sheet: Acetylene. Broughton Plant Hire & Sales Ltd. [Link]
-
Safe Handling of Acetylene Gas. HSSE World. [Link]
-
Acetylene safety. BOC Gases. [Link]
-
4-Bromo-1-ethyl-2-methylbenzene. PubChem, National Center for Biotechnology Information. [Link]
-
1-Bromo-4-ethyl-2-methylbenzene Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. broughtonplanthire.co.uk [broughtonplanthire.co.uk]
- 5. scribd.com [scribd.com]
- 6. hsseworld.com [hsseworld.com]
- 7. 2228330-14-9|4-Bromo-2-ethynyl-1-methylbenzene|BLD Pharm [bldpharm.com]
- 8. 1-Bromo-4-ethyl-2-methylbenzene | C9H11Br | CID 59789184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
